![molecular formula C17H20N4O5S B11042996 ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate CAS No. 878436-00-1](/img/structure/B11042996.png)
ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate
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Overview
Description
Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate is a complex organic compound with a molecular formula of C17H20N4O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.
Introduction of the Acetylimino Group: The acetylimino group is introduced via a reaction with acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid derivative with ethanol in the presence of an acid catalyst.
Addition of the Methoxyethyl Carbamoyl Group: This group is introduced through a reaction with 2-methoxyethylamine and a suitable coupling reagent, such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the acetylimino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate has demonstrated promising antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that the compound exhibited comparable activity to standard antibiotics, suggesting its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that compounds containing the thiadiazole moiety can act as effective anti-inflammatory agents. This compound has been evaluated for its ability to inhibit inflammatory pathways.
Data Table: Anti-inflammatory Activity
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with cellular pathways involved in cancer proliferation. Preliminary studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells.
Case Study: Anticancer Activity Assessment
In vitro studies on cancer cell lines have shown that ethyl 4-[(5Z)...] induces significant cytotoxic effects at micromolar concentrations. Further research is ongoing to elucidate the mechanisms involved .
Synthesis and Modification
The synthesis of ethyl 4-[(5Z)...] involves several steps that allow for structural modifications, enhancing its biological activity. Researchers have explored various synthetic pathways to optimize yield and potency.
Synthesis Overview
The compound can be synthesized through a multi-step reaction involving:
- Formation of the thiadiazole ring.
- Acetylation and carbamoylation steps.
This versatility allows for the generation of analogs with improved pharmacological profiles.
Mechanism of Action
The mechanism by which ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(5Z)-5-(acetylimino)-4-(aminocarbonyl)-1,2,3-thiadiazol-2(5H)-yl]benzoate
- Ethyl 4-[(5Z)-5-(acetylimino)-4-(2-furoylamino)-1,2,3-thiadiazol-2(5H)-yl]benzoate
Uniqueness
Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate is unique due to the presence of the methoxyethyl carbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it more versatile in research applications compared to similar compounds.
Biological Activity
Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O5S, with a molar mass of approximately 392.43 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups such as acetylimino and methoxyethyl carbamoyl moieties. The synthesis pathway often includes cyclocondensation reactions and various coupling methods to achieve the desired structure.
Biological Activity
Recent studies have explored the biological activity of this compound. Below are key findings from various research studies:
Antimicrobial Activity
- Antitubercular Properties : Compounds with similar structures have shown promising antitubercular activity against Mycobacterium tuberculosis strains. For instance, derivatives synthesized from related thiadiazole frameworks exhibited IC50 values ranging from 0.058 to 0.22 µg/mL against M. bovis BCG and M. tuberculosis H37Ra .
- Antifungal and Antibacterial Effects : In vitro studies indicate that thiadiazole derivatives possess significant antifungal and antibacterial properties. Compounds related to this compound have been tested against various pathogenic organisms with varying degrees of success .
Cytotoxicity Studies
Cytotoxicity assessments on cancer cell lines (e.g., MCF-7 for breast cancer) have shown that certain derivatives exhibit low toxicity while maintaining antimicrobial efficacy. This dual-action potential makes them suitable candidates for further drug development .
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
Properties
CAS No. |
878436-00-1 |
---|---|
Molecular Formula |
C17H20N4O5S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4-[5-acetylimino-4-(2-methoxyethylcarbamoyl)thiadiazol-2-yl]benzoate |
InChI |
InChI=1S/C17H20N4O5S/c1-4-26-17(24)12-5-7-13(8-6-12)21-20-14(15(23)18-9-10-25-3)16(27-21)19-11(2)22/h5-8H,4,9-10H2,1-3H3,(H,18,23) |
InChI Key |
VKUFNTMROQBDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2N=C(C(=NC(=O)C)S2)C(=O)NCCOC |
Origin of Product |
United States |
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